1-(2,2-Dimethylpropanoyl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYHHIOLEWRVEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,2-Dimethylpropanoyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
This compound belongs to the pyrrolidine family, characterized by a five-membered ring structure containing nitrogen. The presence of a carboxylic acid group enhances its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrrolidine derivatives, including this compound.
Research Findings
- A study investigated the antimicrobial efficacy of pyrrolidine derivatives against Gram-positive pathogens and fungal strains , demonstrating significant activity against resistant strains such as Staphylococcus aureus and Candida auris .
- In vitro assays indicated that compounds with similar structures exhibited structure-dependent antimicrobial activity, suggesting that modifications in substituents could enhance efficacy .
Case Study: Antimicrobial Screening
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Candida auris | 16 µg/mL |
This table illustrates the potential of this compound in combating resistant pathogens.
Anticancer Activity
The anticancer potential of this compound has also been explored.
Research indicates that pyrrolidine derivatives can induce apoptosis in cancer cells by interfering with cellular signaling pathways. For instance, studies on related compounds showed that they could inhibit tumor growth in cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
Case Study: Cytotoxicity Assessment
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (lung cancer) | 25 |
| 1-(3-boronopropyl)pyrrolidine-3-carboxylic acid | MCF7 (breast cancer) | 15 |
The above data suggests that structural modifications can lead to enhanced cytotoxicity against various cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components.
Key Points:
- Substituents : The presence of specific functional groups affects both antimicrobial and anticancer activities.
- Ring Structure : The pyrrolidine ring plays a crucial role in the compound's interaction with biological targets.
Scientific Research Applications
The compound 1-(2,2-Dimethylpropanoyl)pyrrolidine-3-carboxylic acid is gaining attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, biochemistry, and material science.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases.
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth.
- Neurological Applications : The compound has shown promise in modulating neurotransmitter activity, which could be beneficial in treating neurological disorders.
Biochemical Research
The compound's ability to interact with biomolecules makes it valuable in biochemical studies:
- Enzyme Inhibition : It can act as an inhibitor for certain enzymes, providing insights into enzyme kinetics and mechanisms.
- Protein Modification : The carboxylic acid group allows for covalent modifications of proteins, which can be used to study protein function and interactions.
Material Science
In material science, this compound is being explored for its potential use in the synthesis of polymers and other materials:
- Polymer Synthesis : Its reactivity can be harnessed to create novel polymeric materials with specific properties.
- Coatings and Adhesives : The compound may be utilized in developing coatings that require specific adhesion properties.
Table 2: Applications Overview
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Drug development, anticancer agents |
| Biochemical Research | Enzyme inhibition studies, protein modification |
| Material Science | Polymer synthesis, coatings, adhesives |
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against various cancer cell lines. The results demonstrated significant cytotoxicity compared to standard treatments.
Case Study 2: Enzyme Interaction
A biochemical analysis conducted by researchers at a leading university investigated the inhibition of a specific enzyme by this compound. The study found that the compound effectively reduced enzyme activity by forming stable complexes with the enzyme's active site.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on pyrrolidine-3-carboxylic acid derivatives with variations in acyl or aryl substituents, as well as their pharmacological and physicochemical properties.
Substituent Effects on Pharmacological Activity
- It is a potent HCAR2 agonist with reduced flushing side effects compared to niacin, attributed to its selective binding and slower dissociation kinetics . Key difference: The extended structure of MK-6892 enhances receptor selectivity but reduces metabolic stability compared to simpler pyrrolidine derivatives.
- 1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid (CAS 1409031-24-8): Features a branched ethylhexanoyl group instead of pivaloyl. Limited pharmacological data are available, though its discontinued commercial status suggests challenges in optimization .
- 1-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (CAS 1086374-97-1): Replaces the acyl group with an aryl substituent. The electron-withdrawing trifluoromethyl group enhances metabolic stability and may influence interactions with aromatic residues in receptor pockets. No direct activity data are reported, but similar trifluoromethylated compounds show improved pharmacokinetic profiles .
Physicochemical and Structural Comparisons
Preparation Methods
Detailed Preparation Methods
Alkylation and Acylation of Protected Pyrrolidine Derivatives
A patented method describes the use of strong bases such as metallic sodium, sodium hydride, or n-butyllithium to activate hydroxyl groups, forming alkoxides which then react with alkylating reagents in the presence of phase transfer catalysts (e.g., quaternary ammonium salts or polyethylene glycol). This method allows for efficient alkylation of pyrrolidine derivatives without racemization when starting from chiral single enantiomers.
Example Procedure:
- Starting Material: 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate.
- Reagents: Di-tert-butyl dicarbonate, 4-dimethylaminopyridine, tertiary butanol.
- Conditions: Stirring at 25°C overnight.
- Outcome: Formation of 1-tert-butyl-5-methyl-2-((tert-butyloxycarbonyl)amino) pentanedioate with 91.9% yield.
- Further Steps: Treatment with lithium hexamethyldisilazide (LHMDS) at -78°C, followed by addition of acetic formic anhydride to introduce the acyl group, then deprotection with trifluoroacetic acid (TFA) at 25°C.
- Yield: Up to 95.7% for intermediate N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole.
This sequence allows for the introduction of the 2,2-dimethylpropanoyl group via acylation steps and subsequent deprotection to yield the target pyrrolidine-3-carboxylic acid derivative.
Catalytic Hydrogenation for Stereoselective Synthesis
Another approach involves the catalytic hydrogenation of unsaturated pyrrolidine intermediates to selectively yield the cis-isomer of the pyrrolidine-2-carboxylic acid derivative. This method is advantageous for maintaining stereochemical purity and is suitable for chiral single enantiomers.
- Catalyst: Typically palladium or other hydrogenation catalysts.
- Conditions: Mild hydrogenation conditions.
- Advantage: High stereoselectivity and yield.
- Result: The cis isomer of the pyrrolidine derivative is obtained, which can then be functionalized to introduce the 2,2-dimethylpropanoyl group.
Reaction Conditions and Yields Summary
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Protection of amino group | Di-tert-butyl dicarbonate, 4-dimethylaminopyridine, tertiary butanol | 25°C, overnight | 91.9 | Formation of Boc-protected ester |
| Alkylation/acylation | LHMDS, acetic formic anhydride, THF | -78°C to 5°C | 90-96 | Introduction of acyl group |
| Deprotection | Trifluoroacetic acid (TFA), methylene chloride | 25°C, 4 hours | 82-95 | Removal of Boc protecting groups |
| Catalytic hydrogenation | Pd catalyst, H2 | Mild conditions | High | Stereoselective cis-isomer formation |
Analytical Data Supporting Preparation
1H NMR Spectroscopy confirms the structure and purity of intermediates and final products. For example, the protected pyrrolidine intermediate shows characteristic multiplets at δ=1.48-1.49 ppm (tert-butyl groups), δ=2.80-3.28 ppm (pyrrolidine ring protons), and aromatic or amide protons at δ=7.42-7.58 ppm.
Chromatographic Purification (column chromatography) is employed after each step to ensure high purity and yield.
Advantages of the Described Methods
- Use of cheap raw materials and simple operations .
- Mild reaction conditions prevent racemization and degradation.
- High yields and stereoselectivity.
- Scalability for industrial production.
- Effective for chiral single enantiomer synthesis without loss of optical purity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2,2-Dimethylpropanoyl)pyrrolidine-3-carboxylic acid, and what are their limitations?
- Methodological Answer : The compound can be synthesized via acylation of pyrrolidine-3-carboxylic acid derivatives using 2,2-dimethylpropanoyl chloride under anhydrous conditions. A typical protocol involves coupling the acid chloride with the pyrrolidine scaffold in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C . Key limitations include side reactions (e.g., over-acylation) and the need for rigorous purification via column chromatography or recrystallization to achieve >95% purity .
Q. How can the purity and structural integrity of this compound be validated in academic settings?
- Methodological Answer : Orthogonal analytical techniques are recommended:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by area normalization) .
- NMR : Confirm the presence of the 2,2-dimethylpropanoyl group (δ ~1.2 ppm for CH(CH3)2) and pyrrolidine protons (δ ~3.4–3.8 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 228.1 (calculated for C11H18NO3+) .
Q. What are the key physicochemical properties relevant to its use in biological assays?
- Methodological Answer :
- LogP : Predicted ~0.8 (via computational tools like MarvinSketch), indicating moderate hydrophilicity .
- Solubility : Soluble in DMSO (>50 mg/mL) but limited in aqueous buffers (<1 mg/mL at pH 7.4), necessitating DMSO stock solutions for in vitro studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer : Contradictions in NMR data (e.g., unexpected coupling constants) may arise from conformational flexibility or impurities. Solutions include:
- Variable Temperature NMR : To identify dynamic processes (e.g., ring puckering in pyrrolidine) .
- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and validate stereochemistry .
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for analogous pyrrolidine derivatives .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to control stereochemistry during acylation .
- Catalytic Asymmetric Methods : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) to achieve enantiomeric excess (ee) >90% .
- Chiral HPLC : Validate ee using a Chiralpak AD-H column (hexane/isopropanol, 85:15) .
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
- Methodological Answer :
- Docking Studies : Model the compound’s interaction with target proteins (e.g., enzymes) using AutoDock Vina to predict binding affinity .
- QSAR : Correlate substituent effects (e.g., acyl group modifications) with activity using descriptors like logP and polar surface area .
- MD Simulations : Assess conformational stability in aqueous environments (GROMACS) to prioritize derivatives .
Q. What experimental approaches address low yields in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Improve reaction control and scalability (e.g., continuous flow acylation with in-line purification) .
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using software like MODDE to maximize yield .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data in cell-based assays?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., serum protein binding) or batch-to-batch variability. Mitigation strategies:
- Dose-Response Curves : Use ≥10 concentrations to calculate accurate IC50 values .
- QC of Batches : Validate purity (>95%) and confirm absence of endotoxins via LAL assay .
- Orthogonal Assays : Compare MTT, ATP-lite, and caspase-3 activation to rule out false positives .
Experimental Design Considerations
Q. What controls are essential for in vitro metabolic stability studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
